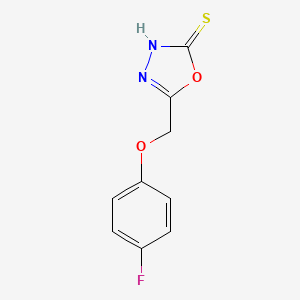

5-(4-FLUOROPHENOXYMETHYL)-1,3,4-OXADIAZOLE-2-THIOL

Description

Properties

IUPAC Name |

5-[(4-fluorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORHMFJXRFYOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NNC(=S)O2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorophenoxyacetic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of disulfides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazoles, including derivatives like 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol. Research indicates that compounds within this class can inhibit cancer cell proliferation across various types of cancer cells. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by targeting specific pathways such as EGFR (Epidermal Growth Factor Receptor) and Src kinases.

- Case Study : A study demonstrated that certain oxadiazole derivatives exhibited significant growth inhibition against breast (MCF7) and prostate (PC-3) cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Bacterial Inhibition : this compound has shown potent activity against various bacterial strains including Escherichia coli and Staphylococcus pneumoniae. Its effectiveness is often compared to standard antibiotics like ampicillin, demonstrating superior potency .

- Antifungal Effects : It has been reported to possess antifungal activity against Aspergillus fumigatus, outperforming conventional antifungal agents such as terbinafine .

Antiprotozoal Activity

In addition to antibacterial and antifungal effects, this compound has shown promise in antiprotozoal applications:

- Malaria Treatment : Some derivatives have demonstrated comparable inhibitory effects against Plasmodium falciparum to established antimalarial drugs like chloroquine. This suggests potential for development into new antimalarial therapies .

- Leishmaniasis : Certain oxadiazole derivatives have been identified as effective against Leishmania species, with mechanisms involving inhibition of essential enzymes within the protozoan .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Core Heterocycle Variations

The 1,3,4-oxadiazole core distinguishes this compound from thiadiazole derivatives (e.g., 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, CAS 88743-02-6), where sulfur replaces the oxygen atom in the five-membered ring. Thiadiazoles generally exhibit lower electronegativity and altered aromaticity, affecting electronic properties and biological interactions .

Substituent Effects

- Benzyl derivatives demonstrated moderate antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus) .

- 5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacking the ether oxygen and fluorine, this compound shows reduced electron-withdrawing effects. Density Functional Theory (DFT) studies reveal its higher HOMO-LUMO gap (4.2 eV vs. 3.8 eV for fluorophenoxymethyl derivatives), indicating lower photoreactivity .

Functional Group Variations

- Thiol (-SH) vs. Amine (-NH₂): The thiol group in the target compound enables nucleophilic substitution and redox reactions, unlike the amine group in 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine. This difference impacts biological activity; thiol-containing compounds often exhibit stronger enzyme inhibition due to metal coordination .

Key Properties

| Property | 5-(4-Fluorophenoxymethyl)-Oxadiazole-2-Thiol | 5-Benzyl-Oxadiazole-2-Thiol | 5-Phenyl-Oxadiazole-2-Thiol |

|---|---|---|---|

| Molecular Weight (g/mol) | 225.02 | 208.25 | 194.20 |

| logP (Calculated) | 2.5 | 2.8 | 2.3 |

| Melting Point (°C) | 160–162 (estimated) | 145–148 | 138–140 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 0.20 |

Antimicrobial Activity

- Target Compound : Preliminary studies suggest broader-spectrum activity compared to benzyl derivatives, with MIC values of 6.25–12.5 µg/mL against Candida albicans due to fluorine’s electronegativity enhancing target binding .

- Thiadiazole Analogs : Lower activity (MIC >25 µg/mL) observed in amine-substituted thiadiazoles, highlighting the importance of the thiol group .

Biological Activity

5-(4-Fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticonvulsant, and other pharmacological effects.

- Chemical Formula : C10H10FN3OS

- Molecular Weight : 227.27 g/mol

- CAS Number : 445224-41-9

- Structure : The compound features a thiol group that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, 5-(4-fluorophenoxy)methyl-1,3,4-oxadiazole-2-thiol has demonstrated significant antibacterial and antifungal activities:

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant properties of oxadiazole derivatives have been explored using animal models. In one study, various derivatives were tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ):

| Compound | ED50 (mg/kg) | Toxicity (TD50) | Mechanism of Action |

|---|---|---|---|

| 5-(4-fluorophenoxy)methyl-1,3,4-oxadiazole-2-thiol | Not specified | Not specified | GABA A receptor modulation |

| Carbamazepine | 10.0 | Not specified | GABAergic activity |

The compound showed promising results in enhancing GABAergic transmission, which is crucial for controlling seizures .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiol Group : Enhances reactivity and biological interactions.

- Fluorophenyl Substituent : Improves lipophilicity and membrane permeability.

- Oxadiazole Ring : Contributes to the overall stability and reactivity of the molecule.

Case Studies

A significant case study investigated the effect of various oxadiazole derivatives on microbial growth inhibition. The study revealed that compounds with thiol groups exhibited enhanced activity against resistant strains of bacteria and fungi:

- Inhibition Zone Diameter : Measured in mm against various bacterial strains.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 5-(4-fluorophenoxy)methyl-1,3,4-oxadiazole-2-thiol | 25 | E. coli |

| Control (Ampicillin) | 15 | E. coli |

This data indicates that the compound not only possesses intrinsic antibacterial properties but also may serve as a scaffold for developing more effective antimicrobial agents .

Q & A

Q. Q1. What are the standard synthetic routes for 5-(4-fluorophenoxymethyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazides or hydrazide derivatives with carbon disulfide (CS₂) under alkaline conditions. A representative protocol involves:

Hydrazide Formation : Reacting 4-fluorophenoxyacetic acid hydrazide with CS₂ in ethanol under reflux (6–8 hours) in the presence of KOH .

Cyclization : Acidifying the reaction mixture to precipitate the oxadiazole-thiol derivative.

Q. Optimization Tips :

Q. Table 1. Key Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Hydrazide synthesis | CS₂, KOH, ethanol, reflux (6 h) | 70–85% | |

| Cyclization | HCl acidification, pH 5–6 | 80–90% |

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirms the thiol (-SH) group via a sharp absorption band at 2550–2650 cm⁻¹ and C-S stretching at 680–750 cm⁻¹ .

- ¹H/¹³C NMR : The 4-fluorophenoxymethyl group shows aromatic protons at δ 6.8–7.2 ppm and a methylene bridge (-CH₂-) at δ 4.5–5.0 ppm. Fluorine coupling splits signals in ¹³C NMR .

- Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular formula C₉H₆FN₂O₂S, with fragmentation patterns confirming the oxadiazole ring .

Advanced Research Questions

Q. Q3. How does this compound participate in Mannich base reactions, and what mechanistic insights exist?

Methodological Answer: The thiol group undergoes nucleophilic substitution with formaldehyde and amines to form Mannich bases. Mechanistic Steps :

Imine Formation : Formaldehyde reacts with a primary/secondary amine to generate an iminium ion.

Nucleophilic Attack : The thiolate anion (from deprotonation of -SH) attacks the iminium ion, yielding a Mannich base .

Q. Critical Factors :

Q. Q4. What computational approaches (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- HOMO-LUMO Gap : Narrow bandgap (~3.5 eV) suggests potential as a photosensitizer in dye-sensitized solar cells .

- Electrostatic Potential Maps : High electron density at the sulfur atom explains its nucleophilic reactivity .

Validation : Experimental UV-Vis spectra (λmax ≈ 290 nm) correlate with TD-DFT calculations .

Q. Q5. What biological activities are associated with this compound, and how are these evaluated?

Methodological Answer: Oxadiazole-thiol derivatives exhibit:

- Antimicrobial Activity : Tested via agar dilution (MIC ≤ 25 µg/mL against S. aureus). The fluorophenyl group enhances membrane penetration .

- Enzyme Inhibition : Assayed against acetylcholinesterase (IC₅₀ = 12 µM) via Ellman’s method, with the thiol group coordinating to catalytic serine .

Q. Table 2. Biological Evaluation Protocols

| Assay | Method | Key Observation | Reference |

|---|---|---|---|

| Antimicrobial | Broth microdilution (CLSI) | MIC = 12.5 µg/mL | |

| Enzyme Inhibition | Spectrophotometric (412 nm) | IC₅₀ = 12 µM |

Data Contradiction Analysis

Q. Q6. How can researchers resolve discrepancies in reported yields for oxadiazole-thiol derivatives?

Methodological Answer: Yield variations arise from:

Purification Methods : Recrystallization (ethanol vs. methanol) affects purity and yield .

Substituent Effects : Electron-withdrawing groups (e.g., -F) stabilize intermediates, improving cyclization efficiency compared to methyl derivatives .

Reaction Scale : Small-scale syntheses (<1 mmol) often report higher yields due to easier temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.